molecular formula C32H28N4O3 B1684267 YM022 CAS No. 145084-28-2

YM022

Katalognummer: B1684267
CAS-Nummer: 145084-28-2
Molekulargewicht: 516.6 g/mol
InChI-Schlüssel: YCXFHPUBGMMWJQ-PMERELPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

YM022 is a highly potent and selective antagonist of the gastrin/cholecystokinin (CCK)-B receptor. It is known for its ability to inhibit pentagastrin-induced gastric emptying in rats. The compound has a molecular formula of C₃₂H₂₈N₄O₃ and a molecular weight of 516.59 g/mol .

Wissenschaftliche Forschungsanwendungen

YM022 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

    Chemie: Als Referenzverbindung in Studien mit CCK-B-Rezeptor-Antagonisten verwendet.

    Biologie: In der Forschung zu Magenfunktionen und Rezeptor-Signalwegen eingesetzt.

    Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen im Zusammenhang mit der Magensäuresekretion und gastrointestinalen Störungen.

    Industrie: In der Entwicklung neuer Medikamente eingesetzt, die auf CCK-B-Rezeptoren abzielen

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv an den CCK-B-Rezeptor bindet und diesen antagonisiert. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter die Magensäuresekretion und die gastrointestinale Motilität. Durch Hemmung des Rezeptors reduziert this compound die Magensäuresekretion und verändert die gastrointestinalen Funktionen. Zu den molekularen Zielstrukturen gehört der CCK-B-Rezeptor, und die beteiligten Signalwege hängen mit der Rezeptorsignalisierung und den nachgeschalteten Wirkungen zusammen .

Ähnliche Verbindungen:

Eindeutigkeit von this compound: this compound zeichnet sich durch seine hohe Potenz und Selektivität für den CCK-B-Rezeptor aus. Seine Fähigkeit, die Pentagastrin-induzierte Magenentleerung mit einer niedrigen effektiven Dosis (ED50) zu hemmen, macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen .

Wirkmechanismus

YM022, also known as “3-(3-methylphenyl)-1-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea” or “UNII-772CP7W12N”, is a potent and selective antagonist of the gastrin/cholecystokinin-B (CCK-B) receptor .

Target of Action

The primary target of this compound is the gastrin/cholecystokinin-B (CCK-B) receptor . This receptor is a type of G protein-coupled receptor that is involved in various physiological processes, including gastric acid secretion and histidine decarboxylase activation .

Mode of Action

This compound acts as a silent antagonist at the CCK-B receptor . It binds to the receptor with high affinity, preventing the binding of the natural ligands gastrin and cholecystokinin . This inhibits the activation of the receptor and the subsequent intracellular signaling pathways .

Biochemical Pathways

The CCK-B receptor is part of the G protein-coupled receptor family and is involved in various intracellular signaling pathways . When blocked by this compound, the activation of these pathways by gastrin and cholecystokinin is inhibited . This affects downstream effects such as gastric acid secretion and histidine decarboxylase activation .

Pharmacokinetics

It is known that this compound is a small molecule, which typically allows for good absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

In vivo studies have shown that this compound can potently inhibit gastrin-induced gastric acid secretion and histidine decarboxylase activation . This suggests that this compound could potentially be used to treat conditions related to excessive gastric acid secretion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: YM022 is synthesized through a multi-step process involving the reaction of various organic compounds. The key steps include the formation of the benzodiazepine core and subsequent functionalization to introduce the urea moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production .

Analyse Chemischer Reaktionen

Reaktionstypen: YM022 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion reduzierte Formen von this compound erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of YM022: this compound stands out due to its high potency and selectivity for the CCK-B receptor. Its ability to inhibit pentagastrin-induced gastric emptying with a low effective dose (ED50) makes it a valuable tool in research and potential therapeutic applications .

Eigenschaften

IUPAC Name

1-(3-methylphenyl)-3-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N4O3/c1-21-11-10-15-24(19-21)33-32(39)35-30-31(38)36(20-28(37)25-16-7-6-12-22(25)2)27-18-9-8-17-26(27)29(34-30)23-13-4-3-5-14-23/h3-19,30H,20H2,1-2H3,(H2,33,35,39)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXFHPUBGMMWJQ-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40932492
Record name N'-(3-Methylphenyl)-N-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145084-28-2
Record name YM 022
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145084282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(3-Methylphenyl)-N-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145084-28-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name YM-022
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/772CP7W12N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YM 022
Customer
Q & A

Q1: What is the primary target of YM022?

A1: this compound primarily targets the gastrin/CCK-B receptor. [] This receptor is expressed in various tissues, including the stomach, brain, and pancreas.

Q2: How does this compound interact with the gastrin/CCK-B receptor?

A2: this compound acts as a competitive antagonist at the gastrin/CCK-B receptor. [] It binds to the receptor, preventing the endogenous ligands, gastrin and CCK, from binding and activating the receptor.

Q3: What are the downstream effects of this compound's interaction with the gastrin/CCK-B receptor?

A3: By blocking the gastrin/CCK-B receptor, this compound inhibits various physiological processes mediated by gastrin and CCK, including:

  • Gastric Acid Secretion: this compound effectively inhibits gastrin-stimulated gastric acid secretion. [] It has demonstrated potent inhibition of both basal and pentagastrin-induced acid secretion in various animal models. [, ]
  • ECL Cell Activity: this compound suppresses the activity of enterochromaffin-like (ECL) cells in the stomach. [] These cells are responsible for histamine production, which stimulates acid secretion. This compound reduces ECL cell activity markers like histidine decarboxylase activity and pancreastatin concentration.
  • Gastric Mucosal Growth: this compound can influence the growth of the gastric mucosa. While long-term administration reduces oxyntic mucosal weight and thickness, it appears to protect against the hypertrophic effects of prolonged omeprazole treatment. []
  • Pancreatic Secretion: this compound, when co-administered with a CCK-A receptor antagonist, can enhance the suppression of pancreatic exocrine secretion, indicating a potential role in modulating pancreatic function. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C31H29N5O3, and its molecular weight is 519.6 g/mol.

Q5: Is there any available spectroscopic data for this compound?

A5: While the provided research articles don't include detailed spectroscopic data, they mention techniques like powder X-ray diffractometry and differential scanning calorimetry being used to characterize different crystalline forms of this compound. []

Q6: How do structural modifications of this compound affect its activity?

A6: Research has explored the SAR of this compound, revealing that modifications to the (3-substituted phenyl)urea moiety can influence its potency as a gastrin/CCK-B receptor antagonist. Specifically, introducing amino substituents at the 3-position of the phenyl ring led to derivatives with enhanced inhibitory effects on pentagastrin-induced gastric acid secretion in rats. []

Q7: What are the strategies to improve the stability and bioavailability of this compound?

A7: Formulating this compound as a solid dispersion using polymers like hydroxypropylmethylcellulose and surfactants like polyoxyethylene hydrogenated castor oil has proven effective in enhancing its dissolution rate, stability, and oral bioavailability in rats. [, ]

Q8: What is the duration of action of this compound?

A8: this compound demonstrates a relatively long duration of action. In cats, a single intravenous injection provided substantial inhibition of gastric acid secretion for up to 3 hours. [] Additionally, in rats, continuous subcutaneous infusion via osmotic minipumps maintained effective CCK-B receptor blockade for 4 weeks. []

Q9: What in vitro models have been used to study this compound?

A9: Several in vitro models have been employed to investigate the activity of this compound:

  • Receptor Binding Assays: These assays utilize radioligand binding to assess the affinity of this compound for the gastrin/CCK-B receptor in cell membranes. [, , ]
  • Phosphoinositide Hydrolysis and Calcium Mobilization Assays: These functional assays measure the ability of this compound to inhibit gastrin/CCK-mediated intracellular signaling events in cells expressing the receptor. [, ]
  • Cell Proliferation Assays: These assays evaluate the impact of this compound on the proliferation of various cell lines, including those derived from gastric cancers, to explore its potential antiproliferative effects. [, , ]

Q10: What animal models have been used to study the effects of this compound?

A10: Research on this compound extensively utilizes rodent models, particularly rats, to investigate its effects on:

  • Gastric Acid Secretion: Studies employ pylorus-ligated rats, indomethacin-induced ulcer models, and water-immersion stress models to evaluate this compound's inhibitory effects on gastric acid secretion. [, , , , ]
  • Duodenal Ulcers: Mepirizole-induced duodenal ulcer models in rats are used to assess this compound's protective effects against ulcer formation. []
  • ECL Cell Activity: Researchers utilize this compound in rats to explore its impact on ECL cell activity markers, including histidine decarboxylase activity and pancreastatin levels. [, ]
  • Gastric Mucosal Growth: this compound's effects on the growth of the gastric mucosa are studied in rats, including its potential to counteract the hypertrophic effects of prolonged proton pump inhibitor treatment. []
  • Pancreatic Secretion: Researchers utilize this compound in rats to study its role in modulating pancreatic exocrine secretion, often in combination with CCK-A receptor antagonists. []

Q11: What is known about the safety profile of this compound?

A11: The provided research primarily focuses on the pharmacological effects of this compound in experimental settings. While no severe adverse events are explicitly mentioned, further studies are needed to establish a comprehensive safety profile.

Q12: Are there any alternative compounds with similar pharmacological profiles to this compound?

A12: Several other gastrin/CCK-B receptor antagonists have been developed, each with its own pharmacological profile. Some notable alternatives include:

  • L-365,260: A potent, competitive CCK-B receptor antagonist with structural similarities to this compound. [, , ]
  • RP73870: Another potent and selective CCK-B receptor antagonist that has been studied for its effects on ECL cell activity and gastric acid secretion. [, , ]
  • YF476: A highly selective and potent CCK-B receptor antagonist that has shown efficacy in inhibiting gastric acid secretion and influencing gastric mucosal growth. [, ]

Q13: What are some valuable resources for researchers studying this compound?

A13: Several resources can aid researchers investigating this compound:

    Q14: When was this compound first discovered and what were the key milestones in its development?

    A14: this compound emerged from a research program at Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) in the 1990s focused on developing novel gastrin/CCK-B receptor antagonists for treating peptic ulcer disease. [] While this compound showed promise in preclinical studies, it did not progress to clinical trials.

    Q15: What are the potential applications of this compound beyond its initial focus on peptic ulcer disease?

    A15: The research highlights several potential applications for this compound beyond its initial focus:

    • Gastrointestinal Motility Disorders: this compound's ability to modulate gastric emptying and intestinal transit suggests potential applications in treating disorders like gastroparesis and irritable bowel syndrome. []
    • Cancer Research: The expression of gastrin/CCK-B receptors in certain cancers, such as pancreatic and colorectal cancer, makes this compound a potential tool for investigating the role of gastrin signaling in tumorigenesis and exploring its therapeutic potential. [, ]
    • Obesity and Metabolic Disorders: Research indicating this compound's influence on leptin secretion from adipocytes suggests possible applications in understanding and treating obesity and related metabolic disorders. []
    • Pain Management: this compound's analgesic effects in models of inflammatory pain suggest potential for further exploration in pain management strategies. []

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.